Galactinol hydrate
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Overview
Description
Galactinol hydrate is an organic compound known as an α-galactoside of inositol. It is a condensation product of inositol and galactose, forming a white or off-white crystalline powder. This compound is significant in various biological processes and is widely present in plants. It plays a crucial role in the biosynthesis of raffinose family oligosaccharides, which are essential for plant stress tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactinol hydrate can be synthesized through the condensation reaction of inositol and galactose. This reaction is typically catalyzed by galactinol synthase, an enzyme that facilitates the transfer of a galactosyl group from uridine diphosphate galactose to myo-inositol .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as sugar beets, red beans, rice bran, and sugar beet . The extraction process includes isolating the compound from plant materials, followed by purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Galactinol hydrate primarily undergoes glycosylation reactions, where it acts as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include uridine diphosphate galactose and various enzymes such as galactinol synthase and raffinose synthase . These reactions typically occur under mild conditions, often in aqueous solutions.
Major Products Formed
The major products formed from the reactions involving this compound are raffinose family oligosaccharides, including raffinose, stachyose, and verbascose . These oligosaccharides play essential roles in plant stress tolerance and carbohydrate metabolism.
Scientific Research Applications
Galactinol hydrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Plant Stress Tolerance: This compound enhances the tolerance of plants to abiotic stresses such as cold, heat, and salinity by regulating the expression of stress-related genes
Antioxidant Properties: It acts as an antioxidant, scavenging hydroxyl radicals and protecting plant cells from oxidative damage.
Signal Molecule: This compound functions as a sugar signal, regulating the transcription of genes involved in the biosynthesis and breakdown of raffinose family oligosaccharides.
Metabolic Pathways: It influences various metabolic pathways, including those related to chlorophyll, carotenoids, and ethylene metabolism in plants.
Mechanism of Action
Galactinol hydrate exerts its effects through several mechanisms. It serves as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides, which are crucial for plant stress tolerance . Additionally, it acts as a signaling molecule, regulating the expression of genes involved in stress responses and metabolic pathways . The molecular targets of this compound include enzymes such as galactinol synthase and raffinose synthase, which catalyze the formation of raffinose family oligosaccharides .
Comparison with Similar Compounds
Galactinol hydrate can be compared with other similar compounds such as lactitol, galactitol, and sorbitol. These compounds are also derived from sugars and have various applications in food, pharmaceutical, and cosmetic industries . this compound is unique in its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides and its involvement in plant stress tolerance .
List of Similar Compounds
- Lactitol
- Galactitol
- Sorbitol
Conclusion
This compound is a versatile compound with significant roles in plant biology and various scientific research applications. Its unique properties and mechanisms of action make it an essential compound for understanding plant stress tolerance and metabolic pathways.
Properties
IUPAC Name |
(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGVKNYCJHLIW-BQIVOFNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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